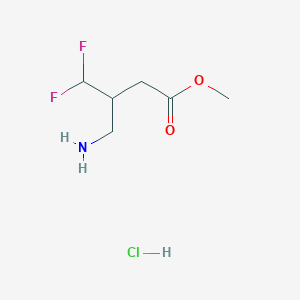![molecular formula C19H12ClN3O2S B2628634 (2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 688767-57-9](/img/structure/B2628634.png)
(2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the chromene family and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that it exerts its anticancer activity by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the expression of various proteins involved in cancer progression, such as cyclin D1 and Bcl-2.
In terms of its antimicrobial activity, (2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is believed to disrupt the bacterial cell membrane and inhibit the synthesis of bacterial DNA and RNA.
Biochemical and Physiological Effects:
Studies have shown that (2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has minimal toxicity towards normal cells, indicating its potential as a selective anticancer agent. It has also been found to have low cytotoxicity towards human red blood cells.
In terms of its antimicrobial activity, this compound has been found to have low toxicity towards human cells and is therefore considered a promising candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One advantage of (2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is its versatility in terms of its potential applications in different fields of research. Its anticancer and antimicrobial activities make it a promising candidate for the development of new drugs.
However, one limitation of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments. Its stability and shelf-life are also factors that need to be considered when working with this compound.
Future Directions
There are several future directions for the research and development of (2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide. One possible direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the development of new derivatives of this compound with improved solubility and stability.
In terms of its anticancer activity, future research can focus on the identification of its molecular targets and the development of combination therapies to enhance its efficacy. Studies can also be conducted to investigate its potential use in the treatment of other types of cancer.
In the field of antimicrobial research, future directions can focus on the development of new derivatives with improved activity against different strains of bacteria. Studies can also be conducted to investigate its potential use in the treatment of other types of infections, such as fungal and viral infections.
Conclusion:
In conclusion, (2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a promising compound with potential applications in various fields of research. Its anticancer and antimicrobial activities make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its mechanism of action and to optimize its synthesis method.
Synthesis Methods
The synthesis of (2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide can be achieved using different methods. One of the most common methods is the reaction of 4-chlorobenzaldehyde with 2-aminothiazole in the presence of acetic anhydride to form 4-chloro-N-(1,3-thiazol-2-yl)benzamide. This intermediate is then reacted with 2H-chromene-3-carboxylic acid in the presence of triethylamine and EDCI to yield the final product.
Scientific Research Applications
(2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide has been studied for its potential applications in various fields of research. One of the main areas of interest is its anticancer activity. Studies have shown that this compound has potent antiproliferative effects against different cancer cell lines, including breast, colon, and lung cancer cells. It has also been found to induce apoptosis and inhibit angiogenesis, which are important mechanisms in cancer treatment.
Another area of research is the potential use of (2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide as an antimicrobial agent. Studies have shown that this compound has antibacterial activity against different strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
properties
IUPAC Name |
2-(4-chlorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O2S/c20-13-5-7-14(8-6-13)22-18-15(17(24)23-19-21-9-10-26-19)11-12-3-1-2-4-16(12)25-18/h1-11H,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVDQLKCFZPOMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)Cl)O2)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[(4-chlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5-Chloropyridin-2-yl)-2-cyclopropylethyl]but-2-ynamide](/img/structure/B2628553.png)

![4-{[1-(2,5-Dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2628557.png)
![2-[3-(benzenesulfonyl)-6-ethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2628558.png)
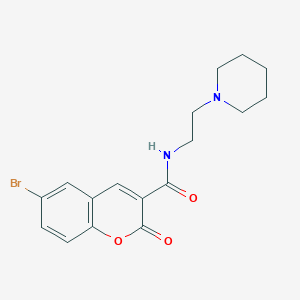
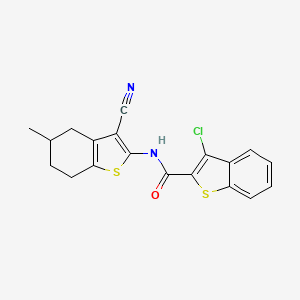
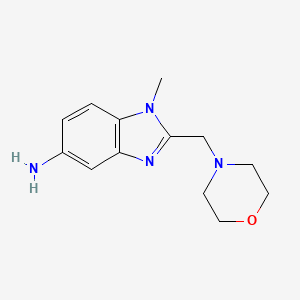
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cycloheptylpropane-1-sulfonamide](/img/structure/B2628565.png)

![3-(3,5-difluorobenzyl)-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2628567.png)
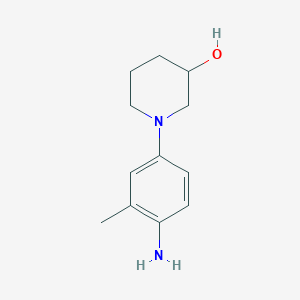
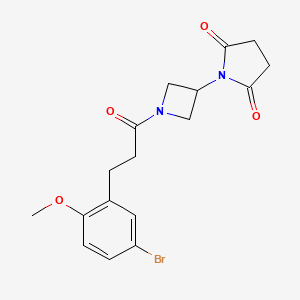
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2628571.png)
